molecular formula C₁₈H₂₆O₈ B1140696 4-Hydroxypropofol 1-O-b-D-glucuronide CAS No. 114991-25-2

4-Hydroxypropofol 1-O-b-D-glucuronide

Cat. No.: B1140696
CAS No.: 114991-25-2
M. Wt: 370.39
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Description

Overview of Phase II Metabolic Conjugation Pathways

Xenobiotic metabolism is broadly categorized into Phase I and Phase II reactions. While Phase I reactions typically introduce or expose functional groups on a xenobiotic, Phase II reactions involve the conjugation of these modified compounds with endogenous molecules. jove.comdrughunter.com This conjugation step dramatically increases the water solubility of the xenobiotic, facilitating its excretion from the body, usually via urine or bile. jove.comnumberanalytics.com These reactions are generally considered a detoxification step, as the resulting conjugates are often pharmacologically inactive and less toxic than the parent compound. uomus.edu.iq

The primary Phase II conjugation reactions are catalyzed by a super-family of enzymes. Glucuronidation, the most common of these pathways, involves the transfer of glucuronic acid from the activated coenzyme uridine (B1682114) 5'-diphospho-β-D-glucuronic acid (UDPGA) to the xenobiotic. numberanalytics.comuomus.edu.iq This reaction is mediated by UDP-glucuronosyltransferases (UGTs). numberanalytics.comvirginiaanesthesiaservices.com Other major pathways include sulfation, acetylation, methylation, and conjugation with glutathione (B108866) or amino acids. drughunter.comslideshare.net

Phase II Conjugation Pathway Enzyme Family Endogenous Reactant General Function
GlucuronidationUDP-glucuronosyltransferases (UGTs)UDP-glucuronic acidAdds a glucuronic acid moiety, significantly increasing water solubility for excretion. numberanalytics.comuomus.edu.iq
SulfationSulfotransferases (SULTs)3'-phosphoadenosine-5'-phosphosulfate (PAPS)Transfers a sulfo group, increasing polarity.
AcetylationN-acetyltransferases (NATs)Acetyl-CoAAdds an acetyl group, often terminating pharmacological activity. slideshare.net
MethylationMethyltransferases (MTs)S-adenosylmethionine (SAMe)Adds a methyl group, which can alter biological activity but does not always increase water solubility. slideshare.net
Glutathione ConjugationGlutathione S-transferases (GSTs)Glutathione (GSH)Detoxifies reactive electrophilic compounds. uomus.edu.iq
Amino Acid ConjugationN-acyltransferases (AATs)Amino acids (e.g., glycine)Conjugates with amino acids to form readily excretable products.

Contextualization of 4-Hydroxypropofol 1-O-β-D-Glucuronide as a Significant Metabolite

Propofol (B549288) undergoes extensive metabolism, primarily in the liver, but also in extrahepatic sites such as the kidneys and small intestine. virginiaanesthesiaservices.comnih.govnih.gov Its biotransformation is a classic example of sequential Phase I and Phase II reactions.

First, propofol is hydroxylated by cytochrome P450 enzymes (primarily CYP2B6 and to a lesser extent CYP2C9) to form 2,6-diisopropyl-1,4-quinol, also known as 4-hydroxypropofol. nih.govebi.ac.uk This is the rate-limiting step in this specific metabolic pathway. researchgate.net Subsequently, this intermediate undergoes Phase II conjugation. nih.gov 4-Hydroxypropofol can be conjugated with a glucuronic acid moiety at either the 1-hydroxyl or the 4-hydroxyl position. nih.gov The attachment of glucuronic acid to the 1-hydroxyl group results in the formation of 4-Hydroxypropofol 1-O-β-D-glucuronide. clinpgx.org This, along with the 4-glucuronide and 4-sulfate conjugates of 2,6-diisopropyl-1,4-quinol, are major metabolites of propofol recovered in human urine. nih.govresearchgate.net In fact, the glucuronic acid conjugate of propofol is the major metabolite found in urine, accounting for a significant percentage of the total metabolites. nih.gov

Property Value
Chemical Name (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid clinpgx.org
Synonyms 1-Quinol glucuronide, 4-hydroxypropofol 1-o-b-d-glucuronide clinpgx.org
Molecular Formula C18H26O8 nih.gov
Molecular Weight 370.4 g/mol nih.gov
Parent Compound Propofol clinpgx.org

Academic Rationale for Investigating Glucuronidated Xenobiotic Metabolites

The investigation of glucuronidated metabolites like 4-Hydroxypropofol 1-O-β-D-glucuronide is driven by several key academic and clinical rationales. A primary motivation is to understand the sources of interindividual variability in drug response. Genetic polymorphisms in UGT enzymes, such as UGT1A9 which is the main enzyme responsible for propofol glucuronidation, can lead to significant differences in metabolic rates among individuals. nih.govnih.gov For instance, certain genetic variants of UGT1A9 have been associated with reduced enzyme activity, which could alter the clearance of propofol and other drugs metabolized by this enzyme. nih.govnih.gov

Furthermore, studying these metabolic pathways is crucial for predicting and avoiding drug-drug interactions. nih.gov When multiple drugs that are substrates for the same UGT enzyme are co-administered, they can compete for metabolism, potentially leading to altered plasma concentrations and adverse effects. nih.gov Research into the specifics of glucuronidation helps in developing safer therapeutic strategies. numberanalytics.com

The characterization of metabolites is also fundamental to understanding the complete disposition of a drug, from absorption to elimination. acs.org This knowledge is a regulatory requirement for drug approval and is essential for interpreting toxicological and clinical data. nih.gov In some cases, glucuronide conjugates themselves can be biologically active, contributing to either the therapeutic effect or the toxicity of the parent compound, making their study even more critical. epa.govresearchgate.net

Current Gaps and Emerging Research Questions in Glucuronide Metabolism

Despite significant advances, several gaps remain in our understanding of glucuronide metabolism. A major challenge is the accurate prediction of in vivo glucuronidation from in vitro data. nih.gov Studies have shown that data from liver microsomes can significantly underpredict in vivo glucuronidation clearance, highlighting the complexity of extrapolating laboratory findings to the whole-organism level. nih.gov

Species differences in UGT expression and activity also present a significant challenge in drug development, as animal models may not always accurately predict human metabolism. researchgate.net For example, some N-glucuronidation pathways observed in humans and other species may be absent in monkeys, which can complicate preclinical studies. researchgate.net

Finally, there is a continuous need for the development of innovative analytical technologies and data processing techniques to better identify and quantify novel xenobiotic metabolites and to understand their effects on biological systems. nih.gov The development of more sensitive and specific analytical methods is crucial for advancing the field of metabolomics and for gaining a more complete picture of the metabolic fate of xenobiotics. acs.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O8/c1-7(2)10-5-9(19)6-11(8(3)4)15(10)25-18-14(22)12(20)13(21)16(26-18)17(23)24/h5-8,12-14,16,18-22H,1-4H3,(H,23,24)/t12-,13-,14+,16-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSNDZGMSQTRGL-RUKPJNHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic Formation and Metabolic Pathways of 4 Hydroxypropofol 1 O B D Glucuronide

Oxidative Biotransformation of Propofol (B549288) to 4-Hydroxypropofol

The initial and rate-limiting step in this metabolic sequence is the Phase I oxidation of propofol. nih.gov This reaction involves the hydroxylation of the propofol molecule to create an intermediate, 4-hydroxypropofol, also known as 2,6-diisopropyl-1,4-quinol. nih.gov

Identification and Characterization of Cytochrome P450 Isoforms (CYP2B6, CYP2C9) in Hydroxylation

The oxidative metabolism of propofol is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Extensive research has identified two primary isoforms responsible for the hydroxylation of propofol to 4-hydroxypropofol: CYP2B6 and, to a lesser degree, CYP2C9. nih.gov

Several lines of evidence confirm that CYP2B6 is the principal enzyme involved in the oxidation of propofol in human liver microsomes. Studies using recombinant human CYP isoforms have shown that CYP2B6 exhibits the highest metabolic activity towards propofol. Further evidence comes from inhibition studies, where antibodies and chemical inhibitors specific to CYP2B6 significantly reduced propofol metabolism in human liver microsomes.

While CYP2B6 is the major contributor, CYP2C9 also plays a role in the aromatic hydroxylation of propofol. nih.gov The contribution of CYP2C9 may be particularly relevant at lower substrate concentrations. Other isoforms, including CYP1A2, may have minor roles, especially at higher propofol concentrations. The involvement of these specific CYP enzymes helps explain the observed interindividual variability in propofol metabolism, as genetic polymorphisms in the CYP2B6 and CYP2C9 genes can lead to differences in enzyme activity. nih.gov

Enzyme Kinetic Parameters and Substrate Specificity of Hydroxylation

The substrate specificity of propofol hydroxylation is directed towards the C4 position of the phenol (B47542) ring. Enzyme kinetic studies have quantified the efficiency of this reaction, particularly for the main contributing isoform, CYP2B6. The data highlight the high affinity and catalytic capacity of this enzyme for propofol.

Below is a summary of key kinetic parameters for the enzymes involved in propofol hydroxylation.

EnzymeParameterValueNote
Recombinant Human CYP2B6kcat42 nmol/min/nmol CYP2B6Catalytic rate constant for 4-hydroxypropofol formation.
Recombinant Human CYP2B6Km30 µMMichaelis-Menten constant, indicating enzyme-substrate affinity.
Recombinant Human CYP2B6Rate Constant196.8 nmol/min/nmol P450Represents the high rate of propofol metabolism.
Recombinant Human CYP2C9Rate Constant0.54 nmol/min/nmol P450Demonstrates a lower rate of metabolism compared to CYP2B6.

This table presents kinetic data derived from in vitro studies using recombinant human enzymes.

Genetic variants of these enzymes can significantly alter their kinetic properties. For instance, most investigated variants of CYP2C9 have been found to decrease the intrinsic clearance of propofol compared to the wild-type enzyme. rsc.org

Mechanistic Insights into Propofol Hydroxylation

The conversion of propofol to 4-hydroxypropofol is a classic example of a cytochrome P450-mediated oxidation reaction. The mechanism involves the activation of molecular oxygen by the heme iron center of the CYP enzyme. The enzyme binds the propofol substrate in its active site, positioning the C4 of the aromatic ring for attack. One atom of the activated oxygen is then inserted into the C-H bond at the para-position relative to the hydroxyl group of propofol, resulting in the formation of 4-hydroxypropofol (2,6-diisopropyl-1,4-quinol). This hydroxylated metabolite is then released from the enzyme, which returns to its initial state, ready to catalyze another reaction cycle.

Glucuronidation of 4-Hydroxypropofol to 4-Hydroxypropofol 1-O-b-D-Glucuronide

Following its formation, the 4-hydroxypropofol intermediate undergoes a Phase II conjugation reaction. Specifically, it is conjugated with glucuronic acid, a process known as glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes and results in more water-soluble compounds that can be readily excreted. nih.gov This pathway produces the target compound, this compound, as well as its isomer. nih.gov

Elucidation of Specific UDP-Glucuronosyltransferase (UGT) Isoforms Involved (UGT1A9, UGT1A7, UGT1A8, UGT2A1)

The Phase II metabolism of 4-hydroxypropofol (2,6-diisopropyl-1,4-quinol) leads to the formation of glucuronide conjugates. While the direct glucuronidation of the parent drug, propofol, is well-established to be primarily catalyzed by the UGT1A9 isoform, the specific UGT enzymes responsible for the subsequent glucuronidation of the 4-hydroxypropofol intermediate are less definitively characterized in the scientific literature. Research has confirmed the downstream formation of both 1- and 4-glucuronides from this quinol intermediate, but a consensus on the specific UGTs catalyzing this step, such as UGT1A7, UGT1A8, or UGT2A1, is not yet fully established. nih.gov

Regioselectivity of Glucuronic Acid Conjugation (e.g., at C1 vs. C4 positions of 4-hydroxypropofol)

The structure of 4-hydroxypropofol (2,6-diisopropyl-1,4-quinol) features two hydroxyl groups at the C1 and C4 positions of the aromatic ring, both of which are available for conjugation. The glucuronidation of this intermediate is therefore subject to regioselectivity, referring to which hydroxyl group the glucuronic acid moiety is attached.

Studies have demonstrated that glucuronidation is not exclusively directed to one position. Instead, the reaction yields two distinct isomers:

This compound (also called 1-quinol glucuronide) nih.govclinpgx.org

4-Hydroxypropofol 4-O-b-D-glucuronide (also called 4-quinol glucuronide) nih.govpharmgkb.org

This indicates that the UGT enzymes involved can catalyze the conjugation at either the C1 or C4 hydroxyl group. The process is not completely regioselective, and both metabolites are formed in significant amounts. It has been reported that the 1-glucuronide and the 4-glucuronide of the 1,4-quinol each account for approximately 20% of the total propofol metabolites recovered in urine, highlighting the clinical relevance of both regioisomers. nih.gov

Quantitative Enzyme Kinetic Analysis of Glucuronidation (e.g., Km, Vmax, Intrinsic Clearance)

The formation of glucuronide conjugates is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). Specifically, UGT1A9 has been identified as the primary enzyme responsible for the glucuronidation of propofol itself. nih.govnih.gov While direct and specific kinetic data for the glucuronidation of its metabolite, 4-hydroxypropofol, to form the 1-O-β-D-glucuronide are not extensively detailed in publicly available literature, the kinetics of the parent compound's glucuronidation by UGT1A9 provide critical insights.

In vitro studies using human liver microsomes (HLM) have been conducted to determine the kinetic parameters for propofol glucuronidation. These studies typically measure the Michaelis-Menten constant (Km), the maximum reaction velocity (Vmax), and calculate the intrinsic clearance (CLint), which is the ratio of Vmax to Km. nih.govnih.gov

For propofol glucuronidation in human liver microsomes, the kinetics have been shown to sometimes exhibit substrate inhibition, although Michaelis-Menten kinetics are also observed. nih.gov The intrinsic clearance for a drug can be calculated from in vitro kinetic data and is a measure of the inherent ability of the liver to metabolize a drug. nih.gov

Below is a table summarizing the kinetic parameters for propofol glucuronidation in human liver, intestine, and kidney microsomes, which underscores the significant role of UGT1A9 in this process. nih.gov

Tissue MicrosomesKm (μM)Vmax (nmol/min/mg protein)Intrinsic Clearance (CLint) (μl/min/mg protein)
Human Liver (HLM)41.85.21126
Human Intestine (HIM)279.062.9210.46
Human Kidney (HKM)-10.94466.2

It is important to note that predictions of in vivo hepatic drug glucuronidation from liver microsomal data can sometimes result in under-prediction. nih.gov The clearance of drugs that are glucuronidated can be influenced by various factors, and in vitro to in vivo extrapolation requires careful consideration of these elements. nih.govresearchgate.net

Role of UGT Cofactors (UDP-Glucuronic Acid) in Glucuronidation Efficacy

The process of glucuronidation is critically dependent on the availability of the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA). nih.gov UDPGA is the activated form of glucuronic acid that is transferred to the substrate by UGT enzymes. aalto.fi The synthesis of UDPGA in the liver is a crucial step that can influence the rate and extent of glucuronidation.

The supply of UDPGA for glucuronidation is thought to be predominantly derived from glycogenolysis rather than gluconeogenesis. nih.gov This implies that the nutritional state of the liver, particularly its glycogen (B147801) stores, can impact the efficacy of drug conjugation reactions. Studies have shown that depletion of hepatic UDP-glucuronic acid can occur with high doses of drugs that are extensively glucuronidated, suggesting that the availability of this cofactor can be a rate-limiting factor in drug metabolism.

Alternative and Minor Metabolic Pathways Contributing to 4-Hydroxypropofol Conjugates (e.g., sulfation)

While glucuronidation is a major metabolic pathway for 4-hydroxypropofol, it is not the exclusive route of conjugation. Sulfation, another phase II metabolic reaction, also contributes to the formation of water-soluble conjugates of 4-hydroxypropofol. This pathway involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate, a reaction catalyzed by sulfotransferase (SULT) enzymes.

Molecular and Cellular Aspects of Glucuronidation Enzymes and Genetic Influences

Genetic Polymorphisms Impacting Enzyme Activity and Biotransformation Efficiency

Genetic variations within the genes encoding the UGT and CYP enzymes can significantly alter their metabolic capacity, thereby influencing the rate of formation of 4-Hydroxypropofol 1-O-b-D-glucuronide.

Single Nucleotide Polymorphisms (SNPs) are the most common type of genetic variation and can have profound effects on enzyme function, leading to altered drug metabolism.

UGT1A9: This enzyme is crucial for the glucuronidation step. Several polymorphisms in the UGT1A9 gene have been identified that impact its function. For instance, the UGT1A9 D256N variant has been shown to decrease propofol (B549288) glucuronidation. biomedpharmajournal.org Similarly, the homozygous UGT1A9 726G/G variant is associated with a loss of UGT1A9 activity. biomedpharmajournal.org In contrast, a study on Chinese patients found that the UGT1A9 –440C/T CC genotype was associated with a better anesthetic effect of propofol, suggesting altered metabolism, though other studied SNPs (–1818T/C and –1887T/G) showed no significant differences in the measured clinical parameters. nih.gov Another study in children found that the polymorphic UGT1A9 C allele at position 98 (rs72551330) was associated with a higher propofol distribution constant. nih.govwikipedia.org

CYP2B6: As the primary enzyme for the initial hydroxylation of propofol, variations in the CYP2B6 gene are critical. The gene is highly polymorphic, with the CYP2B66 allele (c.516G>T, rs3745274) being a well-studied variant associated with decreased enzyme activity. biomedpharmajournal.org This can lead to higher plasma concentrations of propofol and consequently, a reduced rate of formation of 4-hydroxypropofol. One study identified that homozygous carriers of the c.516 T/T variant were more likely to be rapid metabolizers of propofol. nih.govresearchgate.net Another SNP, A785G (rs2279343), has been shown to result in statistically significant differences in the elimination rate of propofol. nih.govnih.gov

Below is an interactive table summarizing key genetic polymorphisms and their effects.

GeneSNP (Allele)rs IdentifierFunctional ConsequenceImpact on this compound Formation
UGT1A9 D256NNot specifiedDecreased propofol glucuronidation biomedpharmajournal.orgPotentially reduced formation
UGT1A9 726G/GNot specifiedLoss of UGT1A9 activity biomedpharmajournal.orgReduced formation
UGT1A9 98T>C (3)rs72551330Higher propofol distribution constant in C allele carriers nih.govwikipedia.orgAltered formation kinetics
CYP2B6 c.516G>T (6)rs3745274Decreased enzyme activity biomedpharmajournal.org, slower propofol metabolism researchgate.netReduced formation of 4-hydroxypropofol precursor
CYP2B6 A785G (4)rs2279343Significantly different elimination rate nih.govnih.govAltered formation of 4-hydroxypropofol precursor
CYP2C9 430C>T (2)rs1799853Weak metabolic activity dovepress.comPotentially reduced formation of 4-hydroxypropofol precursor
CYP2C9 3Not specifiedSignificantly lower intrinsic clearance of propofol nih.govReduced formation of 4-hydroxypropofol precursor
CYP2C9 13Not specifiedReduced metabolic activity nih.govReduced formation of 4-hydroxypropofol precursor

Sex has also been identified as a factor influencing metabolic flux. Studies have observed that women may metabolize propofol faster than men. dovepress.comresearchgate.net This could be linked to findings that women have higher amounts of propofol's glucuronidated metabolites, which may be a consequence of 1.9-fold higher CYP2B6 protein levels in the female liver. researchgate.netebi.ac.uk This sexual dimorphism suggests that hormonal factors may contribute to the variability in gene expression.

Transcriptional and Post-Translational Regulation of UGT and CYP Enzymes

The synthesis and activity of UGT and CYP enzymes are tightly controlled at both the transcriptional and post-translational levels.

Transcriptional Regulation: The expression of UGT genes is regulated by a variety of transcription factors, including Hepatocyte Nuclear Factors (HNFs), the Aryl Hydrocarbon Receptor (AhR), Constitutive Androstane Receptor (CAR), and Pregnane X Receptor (PXR). mdpi.com Similarly, the expression of CYP2B6 and CYP2C genes is induced through the activation of PXR and CAR. nih.gov For example, estrogen receptors have been shown to increase CYP2B6 gene expression through a functional estrogen response element in its upstream regulatory sequences, providing a molecular basis for the observed sex differences in metabolism. dovepress.comresearchgate.net Furthermore, Hepatocyte Nuclear Factor 3β (HNF3β) can directly modulate CYP2B6 transcription by binding to its promoter region. biomedpharmajournal.org

Post-Translational Regulation: After protein synthesis, enzyme activity can be further modulated by post-translational modifications (PTMs). nih.gov PTMs are covalent modifications that can alter protein structure and function. nih.gov For instance, the activity of the nuclear receptor PXR is modulated by PTMs such as phosphorylation and acetylation. nih.gov Since PXR regulates the expression of CYP2B6 and CYP2C9, these modifications can indirectly influence the levels of these crucial propofol-metabolizing enzymes. nih.gov UGT enzymes are also subject to regulation, with evidence suggesting that they can exist and function as monomers and oligomers (homo- and heterodimers) within the endoplasmic reticulum, and these protein-protein interactions can affect enzymatic activity. researchgate.net

In Vitro Models for Characterizing Enzyme-Substrate Interactions

To understand the specifics of enzyme kinetics in the formation of propofol glucuronides, researchers utilize in vitro models. These typically involve incubating the substrate with microsomes—vesicles of endoplasmic reticulum—isolated from various tissues that express the enzymes of interest. Studies using human liver microsomes (HLM), human intestinal microsomes (HIM), and human kidney microsomes (HKM) have provided valuable insights into the tissue-specific glucuronidation of propofol. nih.gov

The liver is the primary site of propofol metabolism, but extrahepatic sites, particularly the kidney, contribute significantly. nih.govnih.gov Immunoblotting analysis has shown that the expression of UGT1A9 protein is highest in the kidney, followed by the liver, and is much lower in the intestine (HKM > HLM > HIM). nih.gov

Kinetic analyses in these models reveal different behaviors. Propofol glucuronidation in HLM and HKM follows a substrate inhibition model, while in HIM, it adheres to the Michaelis-Menten model. nih.gov The kinetic parameters, as detailed in the table below, highlight these tissue-specific differences in enzyme-substrate interactions. The intrinsic clearance (CLint) value, a measure of the metabolic capacity of the tissue, was found to be significantly higher in kidney microsomes compared to liver microsomes, supporting the important role of the kidney in propofol glucuronidation. nih.gov

In Vitro ModelKinetic ModelKm (μM)Vmax (nmol/min/mg protein)CLint (μl/min/mg protein)
Human Liver Microsomes (HLM) Substrate Inhibition41.85.21126
Human Intestinal Microsomes (HIM) Michaelis-Menten~280 (6.7-fold higher than HLM)~2.9 (56% of HLM)~10.5 (8.3% of HLM)
Human Kidney Microsomes (HKM) Substrate InhibitionComparable to HLM~10.9 (2.1-fold higher than HLM)~466 (3.7-fold higher than HLM)
Data derived from an in vitro study on propofol glucuronidation. nih.gov

Advanced Analytical Methodologies for 4 Hydroxypropofol 1 O B D Glucuronide Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Techniques

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of propofol (B549288) metabolites due to its high sensitivity and selectivity. nih.gov

The quantification of 4-Hydroxypropofol 1-O-b-D-glucuronide, often referred to as 1-QG in literature, in biological matrices like plasma and urine, necessitates the development and rigorous validation of LC-MS/MS methods. nih.govnih.gov These methods typically involve a simple sample preparation step, such as "dilute-and-analyze," coupled with stable isotope internal standardization to ensure accuracy. nih.govnih.govresearchgate.net

Validation studies confirm the reliability of these assays, demonstrating key performance characteristics. For instance, methods have been validated with linear calibration models over specific concentration ranges and have shown high precision and accuracy. nih.govnih.govnih.gov One such method for urine analysis demonstrated a linear range of 100–10,000 ng/mL, with an average coefficient of variation of 6.5% and a percent bias of −4.2 ng/mL. nih.govnih.govresearchgate.net Another study, analyzing human plasma, developed a method with a quantification range of 10-1500 ng/mL for this compound, with intra-assay and inter-assay precision below 8% and bias under 6%. nih.gov Precursor-to-product ion transitions are specifically chosen to ensure selectivity; for a related compound, propofol glucuronide, transitions of m/z 353 → 175, 113 were used. nih.gov

Table 1: Summary of Validated LC-MS/MS Method Parameters
ParameterMatrixFindingSource
Linear RangeUrine100–10,000 ng/mL nih.govnih.govresearchgate.net
Linear RangePlasma10-1500 ng/mL nih.gov
Precision (Intra- and Inter-assay)Plasma<8% nih.gov
Accuracy (Bias)Plasma≤6% nih.gov
Limit of Quantification (LOQ)Hair (for Propofol Glucuronide)5 pg/mg nih.gov
Limit of Detection (LOD)Hair (for Propofol Glucuronide)2 pg/mg nih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for comprehensive metabolite profiling and the identification of novel metabolites. nih.gov Techniques like secondary electrospray ionization–high-resolution mass spectrometry (SESI-HRMS) have been used in breath analysis to capture not only propofol and its primary metabolites but also to map the broader metabolic shifts that occur in response to the drug. nih.gov While LC-MS/MS is used for targeted quantification, HRMS is crucial for untargeted approaches, helping to identify previously uncharacterized metabolites. For example, HRMS has been used to verify the structure of minor phase 2 metabolites of propofol, such as propofol sulfate (B86663). nih.gov The high mass accuracy of HRMS allows for the determination of elemental compositions, which is a critical step in the structural elucidation of unknown compounds in a complex biological sample. nih.gov

For a more comprehensive view of the metabolome, Chemical Isotope Labeling (CIL) LC-MS offers a powerful strategy. nih.govresearchgate.net This approach enhances metabolomic coverage, quantification precision, and accuracy. nih.govresearchgate.net The CIL methodology involves tagging specific functional groups within metabolites with an isotopic label. scholaris.ca For instance, the amine and phenol (B47542) submetabolome can be targeted using dansyl chloride labeling. scholaris.ca By analyzing different submetabolomes, a more complete picture of the metabolic landscape can be assembled. researchgate.net This "divide and conquer" strategy improves the separation and sensitivity for groups of metabolites that might otherwise be difficult to analyze. scholaris.ca While not yet widely reported specifically for this compound, the application of CIL LC-MS is a promising avenue for in-depth studies of its metabolic network and for discovering new biomarkers. springernature.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile or Derivatized Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile compounds. oup.com However, metabolites like glucuronides are not inherently volatile. Therefore, their analysis by GC-MS requires a chemical derivatization step to increase their volatility. mdpi.comyoutube.com A common procedure involves a two-step process: methoximation followed by silylation (e.g., using MSTFA). youtube.com Methoximation protects keto and aldehyde groups and prevents the formation of multiple derivatives from tautomers, while silylation replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, making the molecule suitable for gas chromatography. youtube.com

This technique has been successfully used for the identification and quantification of propofol in various biological samples. oup.comnih.gov In silico fragmentation tools can be used alongside GC-MS to aid in the identification of metabolites, as demonstrated in the identification of 4-hydroxypropofol-1-glucuronide. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation of Conjugates

While mass spectrometry provides valuable information about molecular weight and fragmentation, it can sometimes lead to incorrect structural assignments. hyphadiscovery.com Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural elucidation of molecules, including glucuronide conjugates. hyphadiscovery.comnih.gov NMR provides unambiguous information about the atom-to-atom connectivity and stereochemistry of a molecule.

For glucuronide metabolites, NMR is crucial for determining the exact site of conjugation. nih.gov For example, distinguishing between a 1-O-glucuronide and a 4-O-glucuronide requires definitive proof of where the glucuronic acid moiety is attached to the aglycone. Techniques such as 1D NMR (¹H, ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) are employed. hyphadiscovery.com The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly powerful as it shows correlations between protons and carbons over two to three bonds, helping to establish the linkage between the anomeric proton of the glucuronic acid and the carbon of the aglycone. hyphadiscovery.com In cases where LC-MS/MS analysis is ambiguous, synthesizing the potential isomers and comparing their NMR spectra to the isolated metabolite provides a conclusive identification. hyphadiscovery.comnih.gov

Chromatographic Separation Techniques for Glucuronide Isomers (e.g., 1-O-glucuronide vs. 4-O-glucuronide)

The successful analysis of this compound is highly dependent on its chromatographic separation from its structural isomer, 4-Hydroxypropofol 4-O-b-D-glucuronide. nih.gov Because isomers have the same mass, they cannot be distinguished by mass spectrometry alone and must be separated chromatographically prior to detection.

Researchers have developed specific HPLC and UPLC methods to achieve baseline resolution of these isomers. nih.gov This is often accomplished using reversed-phase columns (like C8 or C18) with gradient elution. nih.govnih.gov The mobile phases typically consist of an aqueous component with a buffer (e.g., ammonium (B1175870) fluoride (B91410) or ammonium acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.govcurrentseparations.com The gradient profile is carefully optimized to separate the less lipophilic glucuronide conjugates. nih.gov In one method, the glucuronides of 4-hydroxypropofol were the earliest eluting analytes, demonstrating successful separation from other propofol metabolites. nih.gov Another approach utilized hydrophilic interaction liquid chromatography (HILIC) specifically for the separation of the glucuronide metabolites. nih.gov

Methodological Considerations for Sample Preparation and Matrix Effects in Biological Research Samples

The accurate quantification of 4-Hydroxypropofol 1-O-β-D-glucuronide in biological matrices is critically dependent on the sample preparation methodology. The primary goals of sample preparation are to isolate the analyte from complex biological components, concentrate it to detectable levels, and minimize the influence of matrix effects, which can significantly alter analytical results. Biological samples such as urine, plasma, and hair each present unique challenges due to their differing compositions.

Research has employed various strategies to prepare these samples for analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is well-suited for detecting thermally labile metabolites like glucuronides. labmedica.com

Sample Preparation Techniques:

Dilute-and-Analyze: For matrices like urine where the analyte may be present in high concentrations, a simple "dilute-and-analyze" approach can be effective. nih.govresearchgate.net This method minimizes sample manipulation, reducing the potential for analyte loss or degradation. In one validated method, urine samples were simply diluted with an internal standard solution before direct injection into the LC-MS/MS system. nih.gov This approach is efficient and reduces turnaround time, making it suitable for high-throughput screening. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration from complex matrices like plasma or serum. labmedica.comyoutube.com It utilizes a solid sorbent to retain the analyte of interest while interfering substances are washed away. youtube.com For polar compounds like glucuronides, selecting the appropriate sorbent and elution solvents is crucial. An automated SPE process can be coupled directly with an LC-MS/MS system, providing a streamlined workflow for the analysis of propofol and its metabolites from human fluid samples. labmedica.com

Liquid-Liquid Extraction (LLE): LLE can also be used, though it is often more labor-intensive than SPE. The choice of appropriate organic solvents is critical to ensure efficient extraction of the polar glucuronide conjugate from the aqueous biological matrix.

Methanol Extraction: For solid matrices like hair, which can serve as a reservoir for detecting chronic substance use, a common approach involves extraction with an organic solvent. nih.gov Propofol-glucuronide has been successfully extracted from hair samples using methanol, followed by filtration and analysis by LC-MS/MS. nih.gov

Enzymatic Hydrolysis: Some methods, particularly those using gas chromatography-mass spectrometry (GC-MS/MS), employ enzymatic hydrolysis to cleave the glucuronide moiety. nih.gov This process uses β-glucuronidase to convert the glucuronidated metabolites back to their parent aglycone (4-hydroxypropofol), which is then quantified. nih.gov The concentration of the glucuronide is calculated based on the increase in the aglycone concentration after hydrolysis. nih.gov However, this indirect method does not distinguish between different glucuronide isomers, such as 4-Hydroxypropofol 1-O-β-D-glucuronide and 4-Hydroxypropofol 4-O-β-D-glucuronide. nih.gov Direct measurement via LC-MS/MS is generally preferred for isomer-specific quantification. capes.gov.br

Matrix Effects:

Matrix effects are a significant concern in LC-MS/MS analysis, arising from co-eluting endogenous components of the biological sample that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov The assessment and mitigation of matrix effects are mandatory components of method validation.

Stable isotope-labeled internal standards are the gold standard for compensating for matrix effects, as they co-elute with the analyte and experience similar ionization suppression or enhancement.

Research findings on matrix effects for propofol metabolites, including 4-Hydroxypropofol 1-O-β-D-glucuronide (referred to as 1-QG in some studies), have been documented. In a study analyzing urine samples, the average matrix effect for 1-QG was determined to be -12.0%, which was within the acceptable validation criteria of ±20%. nih.gov Another study focusing on propofol-glucuronide in hair also reported that the matrix effect was satisfactory following their validation protocol. nih.gov For serum analysis, matrix effects for propofol glucuronide were evaluated, showing accuracy differences of 7.0%, with recoveries greater than 85%. labmedica.com

The tables below summarize key findings from various studies regarding sample preparation and analytical parameters for 4-Hydroxypropofol 1-O-β-D-glucuronide and related metabolites.

Table 1: Sample Preparation Methods for Propofol Metabolites in Biological Matrices

Biological Matrix Preparation Method Analyte(s) Measured Key Findings Reference(s)
Urine Dilute-and-Analyze 4-Hydroxypropofol 1-O-β-D-glucuronide (1-QG) Simple, rapid method suitable for direct LC-MS/MS analysis. nih.govresearchgate.net
Urine Enzymatic Hydrolysis (β-glucuronidase) followed by QuEChERS Total 1- and 4-quinol-glucuronides Indirect quantification via GC-MS/MS; does not differentiate isomers. Extraction recovery >57.2%. nih.gov
Hair Methanol Extraction Propofol-glucuronide Effective for extracting the metabolite from solid tissue for LC-MS/MS analysis to prove chronic ingestion. nih.gov
Plasma/Serum Solid-Phase Extraction (SPE) Propofol glucuronide Automated SPE provides cleanup and concentration prior to LC-MS/MS. Recovery >85%. labmedica.com

Table 2: Matrix Effect and Recovery Data in Analytical Studies

Analyte Biological Matrix Analytical Method Matrix Effect Recovery Reference(s)
4-Hydroxypropofol 1-O-β-D-glucuronide (1-QG) Urine LC-MS/MS -12.0% Not specified nih.gov
Propofol-glucuronide Hair LC-MS/MS Satisfactory (within validation limits) Satisfactory (within validation limits) nih.gov
Propofol glucuronide Serum LC-MS/MS 7.0% (% accuracy difference) >85% labmedica.com

Table 3: List of Compound Names

Compound Name Abbreviation/Synonym
4-Hydroxypropofol 1-O-β-D-glucuronide 1-QG, Quinol-1-glucuronide
4-Hydroxypropofol 4-O-β-D-glucuronide 4-QG, Quinol-4-glucuronide
Propofol P
Propofol glucuronide PG, PPFG
4-Hydroxypropofol -
2,6-diisopropyl-1,4-quinol Quinol
4-hydroxypropofol 4-sulfate 4-QS
Propofol sulfate -

In Vitro and Comparative Biotransformation Studies of 4 Hydroxypropofol 1 O B D Glucuronide

Utilization of Isolated Enzyme Systems for Mechanistic Studies

Mechanistic studies leveraging isolated enzyme systems have been crucial in dissecting the specific pathways and enzymes responsible for the formation of 4-Hydroxypropofol 1-O-b-D-glucuronide. These in vitro systems allow for the precise study of individual enzymatic reactions, free from the complexities of a whole-organism model.

The use of recombinant enzymes, which are individual human enzymes expressed in cell lines (e.g., fission yeast, baculovirus-insect cells), has been fundamental in identifying the key players in propofol's metabolic pathway. nih.govnih.gov This approach allows for reaction phenotyping, which pinpoints exactly which enzyme isoform is responsible for a specific metabolic step. admescope.com

Studies using cDNA-expressed recombinant UGT isoenzymes have identified UGT1A9 as the predominant enzyme responsible for the glucuronidation of propofol (B549288) and its metabolites in humans. ingentaconnect.comcriver.com Propofol is often used as a selective probe substrate specifically for UGT1A9 activity in in vitro assays. criver.com While propofol itself is directly glucuronidated by UGT1A9, its hydroxylated metabolite, 4-hydroxypropofol, also serves as a substrate for glucuronidation. researchgate.netnih.gov

Similarly, recombinant CYP enzymes are used to determine which isoforms catalyze the initial hydroxylation of propofol to 4-hydroxypropofol. Research in rat models has implicated CYP2B enzymes in this initial oxidative step. researchgate.net By co-expressing specific human CYP and UGT enzymes in recombinant systems, researchers can study the sequential metabolism and the potential for mutual influence or interaction between these two major enzyme families. nih.govnih.gov

Microsomes, which are vesicles of endoplasmic reticulum membranes isolated from tissues, contain a high concentration of drug-metabolizing enzymes like CYPs and UGTs. nih.gov Assays using microsomal fractions from various human organs are a cornerstone of in vitro metabolism studies.

A key study examined propofol glucuronidation in microsomes from human liver (HLM), intestine (HIM), and kidney (HKM). ingentaconnect.com The kinetics of the reaction varied by organ: HLM and HKM exhibited substrate inhibition kinetics, while HIM followed the Michaelis-Menten model. ingentaconnect.com The intrinsic clearance (CLint) was highest in the kidney, approximately 3.7 times higher than in the liver, while the intestine's clearance was significantly lower, at only 8.3% of the liver's capacity. ingentaconnect.com These findings highlight the substantial role of extrahepatic tissues, particularly the kidney, in the glucuronidation of propofol. ingentaconnect.com

Table 1: Kinetic Parameters of Propofol Glucuronidation in Human Microsomal Fractions This interactive table summarizes kinetic data from studies on human microsomal fractions.

Tissue Fraction Kinetic Model Km (μM) Vmax (nmol/min/mg protein) CLint (μl/min/mg protein) Source
Human Liver Microsomes (HLM) Substrate Inhibition 41.8 5.21 126 ingentaconnect.com
Human Intestinal Microsomes (HIM) Michaelis-Menten 280 2.92 10.5 ingentaconnect.com
Human Kidney Microsomes (HKM) Substrate Inhibition 24.2 10.9 467 ingentaconnect.com

Comparative Metabolism Across Various Animal Models and Research Organisms

Studying the biotransformation of compounds across different species is vital for preclinical drug development, as metabolic pathways can vary significantly.

The enzymes responsible for propofol glucuronidation, and thus the formation of its glucuronide metabolites, show marked differences across species. ingentaconnect.com Human liver microsomes exhibit the highest propofol-UGT activity when compared to those from rats and rabbits. nih.gov

Kinetic profiles of propofol glucuronidation differ substantially among species. A study comparing liver microsomes found that the kinetics fit a substrate inhibition model for humans and mice, a Hill model for monkeys, and a biphasic model for rats. ingentaconnect.com The intrinsic clearance values also varied significantly, with the rank order being mice >> humans > monkeys > rats. ingentaconnect.com

These differences are often rooted in the expression of UGT isoforms. For instance, UGT1A9, the primary isoform for propofol glucuronidation in humans, is not detected in rats. nih.gov While mice do express UGT1A9, other UGT isoforms also appear to contribute significantly to propofol metabolism in this species. nih.gov Such discrepancies suggest that animal models may not always accurately predict drug interactions involving UGT inhibition in humans. nih.gov

Table 2: Comparative Kinetics of Propofol Glucuronidation in Male Liver Microsomes This interactive table showcases the species-specific differences in the kinetics of propofol glucuronidation.

Species Kinetic Model Km (μM) Vmax (nmol/min/mg protein) CLint (μl/min/mg protein) Source
Human Substrate Inhibition 50 5.6 110 ingentaconnect.com
Monkey Hill Model 100 (S50) 1.9 19 (CLmax) ingentaconnect.com
Rat Biphasic (High Affinity) 2.0 0.03 15 ingentaconnect.com
Rat Biphasic (Low Affinity) 130 0.38 2.9 ingentaconnect.com
Mouse Substrate Inhibition 21 16 760 ingentaconnect.com

Within a single species, the capacity for glucuronidation can vary between different organs. In humans, the kidney plays a surprisingly significant role in propofol metabolism. ingentaconnect.com Immunoblot analysis revealed that the expression of UGT1A9 protein in human kidney microsomes (HKM) was 119% of that found in human liver microsomes (HLM), whereas human intestinal microsomes (HIM) had only 12% of the expression level seen in the liver. ingentaconnect.com

This corresponds with activity levels, where glucuronidation activity in HKM was significantly higher (2.2 to 3.0-fold) than in HLM at certain substrate concentrations. ingentaconnect.com Conversely, the activity in HIM was substantially lower than in the liver. ingentaconnect.com In animal studies using rats and rabbits, kidney microsomes were also capable of glucuronidating propofol, but lung microsomes from both animals and humans were not. nih.gov This demonstrates significant extrahepatic metabolism, primarily in the kidney. ingentaconnect.comnih.gov

Assessment of Enzyme Inhibition and Induction by Co-administered Compounds or Environmental Factors in In Vitro Systems

The formation of this compound can be altered by other substances that inhibit or induce the metabolizing enzymes. In vitro systems are widely used to screen for such potential drug-drug interactions. criver.com

Inhibition studies using human liver microsomes have shown that several compounds can suppress propofol glucuronidation. nih.gov These include substances that are substrates for either UGT1 or UGT2 families, such as 1-naphthol (B170400) and chloramphenicol, as well as drugs that might be co-administered during anesthesia, like acetylsalicylic acid, ketoprofen, and oxazepam. nih.gov The natural compound magnolol (B1675913) was found to be a potent inhibitor of propofol glucuronidation in human liver microsomes, but its effect was much weaker in microsomes from pigs, monkeys, rats, and mice, further highlighting species differences. nih.gov

Induction, the process where a substance increases the expression of a metabolizing enzyme, is also a critical consideration. The induction of CYP enzymes, such as CYP1A2 and CYP3A4, by various chemicals can be assessed using in vitro models like cryopreserved human hepatocytes and HepaRG cells. nih.gov An increase in the activity of the CYPs responsible for forming 4-hydroxypropofol could lead to a greater production of this intermediate. Conversely, inhibition of these CYPs could reduce its formation. For example, the iridoid glycoside gentiopicroside (B1671439) has been shown to inhibit CYP2A6 in vitro, an enzyme involved in the metabolism of various compounds. nih.gov Such interactions could theoretically alter the rate of the initial step in the pathway leading to this compound.

Synthetic Approaches and Structural Characterization in Glucuronide Research

Chemical Synthesis of 4-Hydroxypropofol 1-O-β-D-Glucuronide and its Isomers

The chemical synthesis of O-aryl glucuronides like 4-Hydroxypropofol 1-O-β-D-glucuronide is a complex task due to the electron-withdrawing nature of the C-5 carboxylic acid group on the glucuronic acid moiety, which deactivates the anomeric center required for glycosidic bond formation. nih.gov Nevertheless, several robust strategies have been established to overcome this hurdle and achieve stereoselective synthesis.

Two principal approaches dominate the synthesis of O-aryl glucuronides: direct glycosylation using an activated glucuronyl donor and a multi-step process involving the synthesis of a glucoside followed by oxidation. caymanchem.com The direct approach is more common and relies on powerful glycosylation methods to couple the aglycone (4-hydroxypropofol) with a protected glucuronic acid donor.

The Koenigs-Knorr reaction , one of the oldest and most utilized glycosylation methods, involves the reaction of a glycosyl halide (typically a bromide) with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or cadmium carbonate. google.comnih.govnih.gov The reaction mechanism proceeds through the formation of an oxocarbenium ion intermediate. nih.gov The stereochemical outcome, crucial for obtaining the biologically relevant β-anomer, is often directed by the protecting group at the C-2 position of the glucuronyl donor. An acyl group (like acetyl or benzoyl) at C-2 provides anchimeric assistance, leading to the desired 1,2-trans product (the β-glucuronide). nih.gov To enhance reaction rates and yields under milder, near-neutral conditions, a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can be added. nih.govnih.gov

The trichloroacetimidate (B1259523) method is another powerful and widely used strategy for forming glycosidic bonds with high stereoselectivity. This method employs a glucuronyl trichloroacetimidate donor, which is activated by a Lewis acid catalyst, most commonly TMSOTf or boron trifluoride etherate (BF₃·OEt₂). This approach is often successful even when other methods, like the Koenigs-Knorr reaction, fail. The synthesis of glucuronide metabolites of various drugs, such as MS-209 and ABT-724, has been successfully achieved using this technique, yielding the desired β-isomers. nih.gov

MethodGlycosyl DonorTypical Promoter/CatalystKey AdvantagesPotential Challenges
Koenigs-Knorr ReactionGlycosyl Halide (e.g., α-acetobromoglucuronate methyl ester)Silver (Ag₂O, Ag₂CO₃), Cadmium (CdCO₃), Mercury (HgBr₂, Hg(CN)₂) salts google.comWell-established, reliable with C-2 anchimeric assistance for β-selectivity. nih.govRequires stoichiometric heavy metal promoters; can form orthoester by-products.
Trichloroacetimidate MethodGlycosyl TrichloroacetimidateLewis Acids (TMSOTf, BF₃·OEt₂)High reactivity and stereoselectivity, often succeeds where other methods fail.Sensitive to moisture; requires careful control of reaction conditions.
TMSOTf-Catalyzed Koenigs-KnorrGlycosyl HalideAg₂O (promoter) + TMSOTf (catalyst) nih.govGreatly accelerated reaction rates, mild (neutral pH) conditions, high yields. nih.govRequires optimization of promoter/catalyst ratios.

The synthesis of isotopically labeled analogues of drug metabolites is crucial for a variety of research applications, including their use as internal standards in quantitative mass spectrometry, for tracing metabolic pathways, and for structural studies by nuclear magnetic resonance (NMR) spectroscopy. For a compound like 4-Hydroxypropofol 1-O-β-D-glucuronide, this could involve incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

Methodologies have been developed for the site-specific introduction of isotopic labels into complex molecules. For instance, ¹³C-methyl groups can be introduced into amino acid precursors, which are then used in larger syntheses. In the context of propofol (B549288) derivatives, patent literature describes the synthesis of glycosylated propofol compounds with the explicit intention of including all isotopic forms, such as tritium (B154650) and deuterium. google.com A common strategy involves using a labeled precursor in a synthetic route. For example, a deuterated version of a drug can be synthesized and then taken through a glucuronidation reaction, resulting in a labeled metabolite standard. This approach was successfully used to produce a deuterated N-glucuronide for analytical purposes.

Enzymatic Synthesis of 4-Hydroxypropofol 1-O-β-D-Glucuronide for Research Standards and Biocatalysis

While chemical synthesis provides a route to glucuronides, enzymatic methods offer a powerful alternative that often mirrors the biological process, ensuring the correct stereochemistry. Glucuronidation in the body is catalyzed by UDP-glucuronosyltransferases (UGTs), membrane-bound enzymes primarily located in the liver. The UGT1A9 isoform is specifically responsible for the formation of Propofol β-D-glucuronide. caymanchem.com

For research purposes, these enzymes can be harnessed in vitro. Incubations using human or rat liver microsomes, which are rich in UGTs, can be used to produce metabolites like 4-Hydroxypropofol 1-O-β-D-glucuronide from the parent drug.

Furthermore, microbial biotransformation has emerged as a scalable and effective method for producing drug metabolites. This involves screening a panel of microorganisms for their ability to perform the desired chemical transformation. Once an effective microbial strain is identified, the process can be scaled up in fermenters to produce significant quantities of the pure metabolite. For example, a 10-liter scale-up of a microbial biotransformation yielded over 100 mg of a purified acyl glucuronide of the drug AZD5991, demonstrating the utility of this approach for generating reference standards.

Development of "Extended Scaffold" Glucuronide Analogues for Probe Design

A significant challenge in the chemical synthesis of O-aryl glucuronides is the often low yield and difficulty of the key glycosylation step, especially with sterically hindered or sensitive phenolic drugs. To circumvent this, an innovative "extended scaffold" strategy has been developed, particularly for creating glucuronide-based prodrugs and probes.

This approach utilizes a self-immolative linker (SIL). The synthetically challenging glucuronidation reaction is not performed on the final drug molecule itself, but rather on a stable, reactive precursor—the linker. For example, a hydroxy-functionalized linker molecule is first glycosylated in high yield. This stable glucuronide-linker conjugate can then be attached to a wide variety of phenolic compounds, such as 4-hydroxypropofol, through less demanding chemical reactions.

Once administered or used in an assay, the glucuronide portion of the extended scaffold is cleaved by the enzyme β-glucuronidase. This enzymatic cleavage initiates a cascade reaction in the self-immolative linker, causing it to break apart and release the original, unmodified phenolic drug or probe. This strategy not only simplifies the synthesis but also allows for the creation of a universal glucuronidation platform applicable to a diverse range of molecules for applications in targeted drug delivery and diagnostics.

Advanced Spectroscopic and Chiroptical Methods for Stereochemical Assignment of the Glucuronide Linkage

Confirming the precise three-dimensional structure, particularly the stereochemistry of the anomeric carbon (the C-1 of the glucuronic acid), is a critical final step in synthesis and characterization. The desired product is the β-glucuronide, where the aglycone is trans to the C-2 substituent on the sugar ring.

While NMR spectroscopy is a primary tool for structural elucidation, assigning the anomeric configuration can sometimes be ambiguous based on coupling constants alone. To provide definitive stereochemical assignment, advanced chiroptical methods are employed. Circular Dichroism (CD) spectroscopy is a highly sensitive technique for analyzing chiral molecules. By measuring the differential absorption of left and right circularly polarized light over a range of wavelengths, a CD spectrum is generated, which is exquisitely sensitive to the molecule's stereochemistry.

Variable-temperature CD spectroscopy is particularly powerful for conformational analysis. By correlating the observed chiroptical data with molecular mechanics calculations and results from other techniques like NMR, an unambiguous assignment of the absolute configuration of stereocenters, including the anomeric linkage, can be achieved. These advanced methods are indispensable for validating the stereochemical integrity of synthesized glucuronide standards like 4-Hydroxypropofol 1-O-β-D-glucuronide.

Mechanistic Biological Activities of 4 Hydroxypropofol 1 O B D Glucuronide in Cellular Systems

Investigation of Cellular Interactions and Effects in Cultured Cells

Detailed investigations into the direct interactions and effects of 4-Hydroxypropofol 1-O-b-D-glucuronide in cultured cells are not extensively documented in publicly available academic literature. The majority of research has centered on the pharmacokinetics of propofol (B549288) and the identification of its metabolites, rather than the intrinsic cellular activities of these metabolic products. nih.govnih.govresearchgate.net

There is a significant lack of studies specifically assessing the radical scavenging activity of this compound in cellular assays. Consequently, no data tables summarizing such activities for this specific compound can be provided.

In contrast, the parent compound, propofol, is recognized for its antioxidant properties, which are attributed to its phenolic chemical structure, similar to that of the endogenous antioxidant alpha-tocopherol (B171835) (vitamin E). frontiersin.org Studies have demonstrated that propofol can reduce the production of reactive oxygen species (ROS) and alleviate DNA damage and cell death. frontiersin.org In vitro antioxidant tests have confirmed that propofol exhibits effective reducing power and scavenging activities against various free radicals. researchgate.net

For the parent compound, propofol, numerous studies have detailed its anti-inflammatory effects. Propofol has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β. nih.govnih.gov In cultured macrophages, propofol can inhibit the lipopolysaccharide (LPS)-induced inflammatory response by targeting signaling pathways like NF-κB. nih.govresearchgate.net For instance, pre-treatment with propofol has been found to significantly reduce LPS-upregulated inducible nitric oxide synthase (iNOS) and nitrite (B80452) production in macrophage cell lines. nih.gov

Exploration of Receptor Binding or Modulation in In Vitro Cell Models

Currently, there is no direct academic literature available that explores the receptor binding or modulation properties of this compound in in vitro cell models. The primary mechanism of action for propofol is its potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor. nih.govfrontiersin.org However, it is not known whether this activity is retained or altered in its glucuronidated metabolites.

Comparative Cellular Activity with Parent Compound (Propofol) and Other Metabolites

Direct comparative studies on the cellular activity of this compound against its parent compound, propofol, and other metabolites are scarce. Propofol is metabolized into several compounds, with propofol glucuronide being the major metabolite, and 4-hydroxypropofol glucuronides (both 1-O- and 4-O-isomers) also being significant. nih.govresearchgate.net These metabolites are generally considered to be inactive and are primarily formed to facilitate the excretion of propofol from the body. nih.gov However, the absence of dedicated research on the biological activity of this compound makes a definitive comparative assessment challenging.

The table below summarizes the known cellular activities of the parent compound, propofol, as a basis for comparison, given the lack of data for its metabolite.

Compound Cellular Activity Observed Effects in Cellular Assays Supporting Evidence
PropofolAntioxidant/Radical ScavengingReduces reactive oxygen species (ROS) production; Scavenges free radicals. frontiersin.orgresearchgate.net
PropofolAnti-inflammatorySuppresses pro-inflammatory cytokine production (TNF-α, IL-6); Inhibits NF-κB signaling pathway in macrophages. nih.govnih.govresearchgate.net
PropofolReceptor ModulationPotentiates GABA-A receptor activity. nih.govfrontiersin.org
This compoundAntioxidant/Radical ScavengingNo direct studies found.N/A
This compoundAnti-inflammatoryNo direct studies found.N/A
This compoundReceptor ModulationNo direct studies found.N/A

Future Directions and Emerging Research Frontiers in 4 Hydroxypropofol 1 O B D Glucuronide Studies

Elucidating the Role of Novel or Trace Glucuronide Metabolites and Isomers

While the major metabolic pathways of propofol (B549288) are well-documented, the contribution of minor or trace metabolites remains an area of active investigation. Propofol is metabolized primarily through direct glucuronidation to form propofol-glucuronide and through hydroxylation by cytochrome P450 enzymes (mainly CYP2B6 and to a lesser extent CYP2C9) to form 2,6-diisopropyl-1,4-quinol. nih.govnih.gov This quinol is then conjugated with glucuronic acid at the C1 or C4 positions, or with sulfate (B86663) at the C4 position. nih.govresearchgate.net

Future research will likely focus on:

Identification and Quantification: Utilizing advanced mass spectrometry techniques to identify and quantify previously unknown or low-abundance glucuronide isomers and other phase II metabolites in various biological matrices.

Pharmacological Activity: Investigating the potential, albeit likely minor, hypnotic or other biological activities of these trace metabolites. While most metabolites are considered inactive, 2,6-diisopropyl-1,4-quinol retains about one-third of the hypnotic activity of propofol. nih.gov

Genetic Influence: Further exploring how genetic polymorphisms in UDP-glucuronosyltransferase (UGT) enzymes, such as UGT1A9, UGT1A6, UGT1A7, UGT1A8, and UGT1A10, influence the profile of these minor metabolites. nih.gov

Application of Systems Biology and Multi-Omics Approaches to Glucuronide Metabolism

Systems biology offers a holistic approach to unraveling the complexity of drug metabolism. By integrating data from various "omics" fields, researchers can create a more comprehensive picture of how propofol and its glucuronide metabolites interact with biological systems. nih.govmdpi.com

Key applications include:

Metabolomics: Using metabolomics to analyze the complete set of metabolites can help explain the significant interindividual variability in propofol pharmacokinetics. nih.gov This can identify metabolic signatures associated with different patient responses or adverse effects.

Genomics and Transcriptomics: Integrating genomic data (e.g., GWAS) and transcriptomic data can link genetic variations in metabolizing enzymes to the observed metabolic profiles. nih.gov For instance, bioinformatics analyses have already been used to probe the molecular mechanisms underlying propofol's effects and neurotoxicity. researchgate.netnih.gov

Integrated Models: Combining multi-omics data allows for the creation of sophisticated models that can predict how factors like disease state, co-administered drugs, and genetic makeup influence the formation of 4-Hydroxypropofol 1-O-β-D-glucuronide and other metabolites. biorxiv.org These approaches can help bridge the gap between genotype and phenotype in drug metabolism. biorxiv.org

Advancements in Computational Modeling for Predicting Glucuronidation Pathways and Enzyme Specificity

Computational modeling is becoming an indispensable tool in pharmacology for predicting drug metabolism and pharmacokinetics. For propofol, such models are crucial for understanding its complex clearance mechanisms.

Emerging trends in this area involve:

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are being refined to more accurately predict propofol clearance. Studies have shown that standard in vitro extrapolation methods significantly underpredict in vivo clearance, particularly renal glucuronidation, indicating that current models need improvement. nih.gov These models integrate data from in vitro assays with physiological data to simulate drug distribution and elimination. nih.gov

Machine Learning (ML): ML algorithms are being developed to predict individual patient risks associated with propofol use, such as hypertriglyceridemia. nih.gov Similar models could be adapted to predict metabolic profiles, including the production of specific glucuronide metabolites, based on patient characteristics and clinical data.

Molecular Docking and Simulation: These techniques can be used to model the interaction between propofol's hydroxy metabolites and various UGT enzyme isoforms at the atomic level. This can help predict which enzymes are most likely to be involved in the glucuronidation process and how genetic variants might affect their efficiency.

Development of Innovative Biosensors and Probes for Glucuronide Detection

Rapid and sensitive detection of drug metabolites is essential for both clinical monitoring and forensic toxicology. scirp.org The development of novel biosensors for glucuronides represents a significant step forward.

Future advancements are expected in:

Electrochemical Sensors: These sensors offer a promising platform for the sensitive detection of glucuronide conjugates. mdpi.com Techniques like molecularly imprinted polymers (MIPs) can create specific recognition sites for target molecules, as has been demonstrated for morphine and its glucuronide metabolites. mdpi.com

Optical Biosensors: Fluorescent and colorimetric probes that react in the presence of β-glucuronidase—the enzyme that cleaves glucuronides—can provide an indirect but effective way to measure total glucuronide levels. nih.gov

Aptamer-Based Sensors: Aptasensors, which use short single-stranded DNA or RNA molecules (aptamers) as recognition elements, can be designed for high sensitivity and selectivity, potentially enabling real-time monitoring in clinical settings. mdpi.com

The goal is to create portable, rapid, and cost-effective devices for point-of-care testing and high-throughput screening. mdpi.comresearchgate.net

Expanding In Vitro and Ex Vivo Models for High-Throughput Screening of Metabolic Interactions

To better predict human metabolic pathways and drug-drug interactions, researchers are moving beyond simple cell cultures to more complex and physiologically relevant models.

The expansion of these models includes:

In Vitro Models: The use of human hepatocytes and microsomes from various organs (e.g., liver, kidney) remains a cornerstone for studying metabolism. nih.gov However, the future lies in more advanced systems like 3D cell cultures and organ-on-a-chip devices, which better mimic the complex interactions within tissues. mdpi.com These platforms can be used for higher-throughput screening of how other drugs might affect propofol glucuronidation.

Ex Vivo Models: Isolated perfused organ systems, such as the Langendorff heart preparation used to study propofol's cardiac effects, provide a model that preserves the tissue architecture and some physiological functions. nih.gov Such models could be adapted for metabolic studies in organs like the liver and kidney.

Cell-Based Assays: Cultured cells, such as the BV-2 microglial cells used to study propofol's anti-inflammatory effects, are valuable for investigating specific cellular and metabolic responses to the drug and its metabolites. frontiersin.orgresearchgate.net

These advanced models will accelerate drug discovery and provide more accurate data for refining the computational models mentioned previously. mdpi.com

Interdisciplinary Research Integrating Chemical Biology and Enzymology for Deeper Understanding of Glucuronide Biotransformation

A thorough understanding of the biotransformation of propofol requires a deep dive into the enzymes responsible for its metabolism, a task that sits (B43327) at the intersection of chemical biology and enzymology.

This interdisciplinary approach involves:

Enzyme Characterization: Detailed kinetic studies of the specific UGT and CYP450 isoforms that metabolize propofol and its hydroxylated intermediates. While UGT1A9 is known to be the main enzyme for direct propofol glucuronidation, other isoforms like UGT1A6, UGT1A7, UGT1A8, and UGT1A10 play roles, especially in extrahepatic tissues. nih.gov

Chemical Probes: Designing and synthesizing specific chemical probes to track the activity of these enzymes in real-time within cellular systems. This helps to visualize and quantify the metabolic flux through different glucuronidation pathways.

Structural Biology: Determining the crystal structures of UGT enzymes in complex with propofol metabolites. This would provide invaluable insight into the molecular basis of substrate specificity and the impact of genetic polymorphisms on enzyme function.

By combining the tools of chemical synthesis, enzymology, and structural biology, researchers can build a complete molecular picture of how 4-Hydroxypropofol 1-O-β-D-glucuronide is formed and processed in the body.

Q & A

Q. What are the primary metabolic pathways leading to the formation of 4-hydroxypropofol 1-O-β-D-glucuronide, and how can these be experimentally validated?

  • Methodological Answer : The metabolite is formed via two pathways: (1) CYP450-mediated hydroxylation of propofol to 4-hydroxypropofol, followed by UGT-catalyzed glucuronidation, and (2) direct glucuronidation of propofol via UGT isoforms (e.g., UGT1A9). To validate these pathways:
  • Use in vitro microsomal assays (human liver microsomes) with specific CYP/UGT inhibitors (e.g., ketoconazole for CYP2B6/CYP2C9; mefenamic acid for UGT1A9).
  • Quantify intermediates via LC-MS/MS with deuterated internal standards (e.g., d5-propofol) to track conversion rates .

Q. How can researchers differentiate 4-hydroxypropofol 1-O-β-D-glucuronide from its structural isomer, 4-hydroxypropofol 4-O-β-D-glucuronide, in analytical workflows?

  • Methodological Answer : Structural isomers require chromatographic separation coupled with high-resolution mass spectrometry:
  • Employ reverse-phase HPLC with a C18 column (2.6 µm particle size) and a mobile phase gradient of 0.1% formic acid in water/acetonitrile.
  • Use tandem MS (Q-TOF) to distinguish glucuronidation sites via diagnostic fragments (e.g., m/z 113 for the glucuronide moiety; m/z 177 for the 4-hydroxypropofol aglycone) .

Q. What in vivo models are appropriate for studying the pharmacokinetics of 4-hydroxypropofol 1-O-β-D-glucuronide?

  • Methodological Answer :
  • Use bile duct-cannulated rodents to assess enterohepatic recirculation, as glucuronides are often excreted in bile.
  • Administer radiolabeled <sup>14</sup>C-propofol and track metabolite distribution in plasma, urine, and feces via scintillation counting.
  • Validate findings in humanized UGT1A9 transgenic mice to account for species-specific glucuronidation differences .

Advanced Research Questions

Q. How do conflicting reports on the pharmacological activity of 4-hydroxypropofol glucuronides (e.g., residual hypnotic activity vs. inactivation) impact experimental design?

  • Methodological Answer : Address contradictions by:
  • Conducting functional assays (e.g., GABAA receptor binding in HEK293 cells transfected with α1β2γ2 subunits) to compare propofol and its glucuronide.
  • Measuring hypnotic potency in zebrafish larvae via loss-of-response to touch stimuli, normalizing to brain concentration via microdialysis .

Q. What statistical approaches are recommended for analyzing large-scale metabolomic datasets involving 4-hydroxypropofol 1-O-β-D-glucuronide?

  • Methodological Answer :
  • Apply false discovery rate (FDR) correction (Benjamini-Hochberg procedure) to adjust for multiple comparisons in LC-MS/MS-based untargeted metabolomics.
  • Use multivariate analysis (PLS-DA) to identify co-regulated metabolites and pathway enrichment tools (e.g., MetaboAnalyst) to contextualize glucuronide dynamics .

Q. How can researchers resolve discrepancies in reported UGT isoform specificity for 4-hydroxypropofol glucuronidation?

  • Methodological Answer :
  • Perform recombinant UGT enzyme assays (Supersomes™) to measure kinetic parameters (Km, Vmax) for individual isoforms.
  • Use siRNA-mediated knockdown of UGT1A9 in HepG2 cells to confirm its dominance in glucuronidation.
  • Cross-validate with clinical data from UGT1A9 polymorphism studies (e.g., UGT1A9 -275T/A variants) .

Q. What experimental strategies can elucidate the role of extrahepatic glucuronidation in 4-hydroxypropofol 1-O-β-D-glucuronide formation?

  • Methodological Answer :
  • Isolate primary cells from lung, kidney, or intestinal tissues to quantify UGT1A9 expression (qRT-PCR, western blot).
  • Use precision-cut tissue slices to measure glucuronide formation ex vivo.
  • Compare metabolite levels in portal vs. systemic circulation in perfused liver models .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the contribution of CYP2B6 vs. CYP2C9 to 4-hydroxypropofol formation?

  • Methodological Answer :
  • Conduct chemical inhibition studies in human hepatocytes:
  • Inhibit CYP2B6 with ticlopidine (10 µM) and CYP2C9 with sulfaphenazole (20 µM).
  • Quantify residual 4-hydroxypropofol via UPLC-MS/MS.
  • Validate using genotyped human liver microsomes (HLMs) with CYP2B6 *6/*6 vs. CYP2C9 *1/*1 haplotypes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.